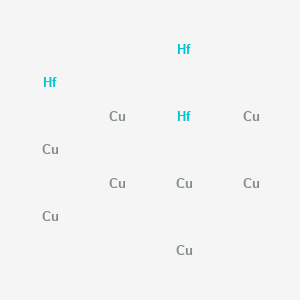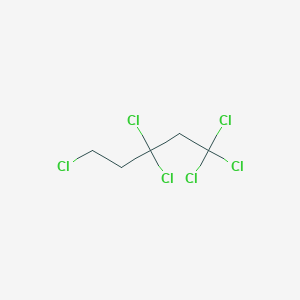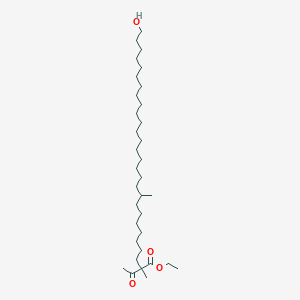![molecular formula C18H17BrClNO2 B14601727 4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline;hydrobromide CAS No. 61189-87-5](/img/structure/B14601727.png)
4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline;hydrobromide is a chemical compound with a complex structure that includes a chlorophenyl group, a dimethoxyisoquinoline core, and a hydrobromide salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline typically involves multiple steps, starting with the preparation of the isoquinoline core. The chlorophenyl group is introduced through a Friedel-Crafts alkylation reaction, where 4-chlorobenzyl chloride reacts with the isoquinoline derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The dimethoxy groups are then introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chlorophenyl methyl sulfone
- 4-Chlorothiophenol
- 3-Chloro-4-methylphenyl isocyanate
Uniqueness
4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its isoquinoline core and dimethoxy groups differentiate it from other similar compounds, making it a valuable molecule for targeted research applications.
Propiedades
Número CAS |
61189-87-5 |
|---|---|
Fórmula molecular |
C18H17BrClNO2 |
Peso molecular |
394.7 g/mol |
Nombre IUPAC |
4-[(4-chlorophenyl)methyl]-5,8-dimethoxyisoquinoline;hydrobromide |
InChI |
InChI=1S/C18H16ClNO2.BrH/c1-21-16-7-8-17(22-2)18-13(10-20-11-15(16)18)9-12-3-5-14(19)6-4-12;/h3-8,10-11H,9H2,1-2H3;1H |
Clave InChI |
SXXCQPSPADHCGU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C=NC=C(C2=C(C=C1)OC)CC3=CC=C(C=C3)Cl.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[3-bromo-2,2-bis(bromomethyl)propoxy]-, 3,9-dioxide](/img/structure/B14601652.png)


![2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol](/img/structure/B14601670.png)










